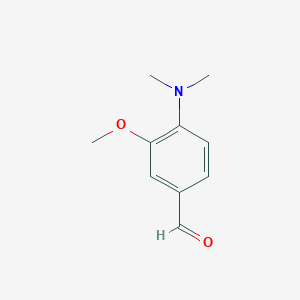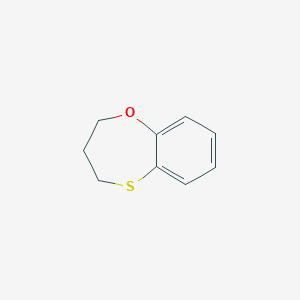![molecular formula C11H12ClN3O B8452536 5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one](/img/structure/B8452536.png)
5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one
Vue d'ensemble
Description
5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyridines. This compound is characterized by its unique structure, which includes a chloro group, a cyclopropylmethyl group, and a methyl group attached to the imidazo[4,5-b]pyridine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: The core structure can be synthesized through a condensation reaction involving a pyridine derivative and an appropriate amine. This step often requires the use of a catalyst and specific reaction conditions to ensure high yield and purity.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Cyclopropylmethylation: The cyclopropylmethyl group can be added through an alkylation reaction using cyclopropylmethyl bromide or a similar reagent.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Sodium methoxide, potassium thiolate, dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mécanisme D'action
The mechanism of action of 5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
- 5-chloro-1-(cyclopropylmethyl)[1,3]thiazolo[5,4-b]pyridin-2(1H)-one
- 5-(4-chlorobenzoyl)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
Uniqueness
Compared to similar compounds, 5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H12ClN3O |
|---|---|
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C11H12ClN3O/c1-14-10-8(4-5-9(12)13-10)15(11(14)16)6-7-2-3-7/h4-5,7H,2-3,6H2,1H3 |
Clé InChI |
KBEWWYDHSFVRTG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=N2)Cl)N(C1=O)CC3CC3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B8452455.png)






amine](/img/structure/B8452497.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]piperidin-4-one](/img/structure/B8452498.png)
![Carbamic acid,[2-amino-4-chloro-5-(methylpropylamino)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8452509.png)

![[2-Methyl-1-(1-{5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1H-imidazol-2-yl]-cyclopropylcarbamoyl)-propyl}-carbamic acid methyl ester](/img/structure/B8452517.png)


